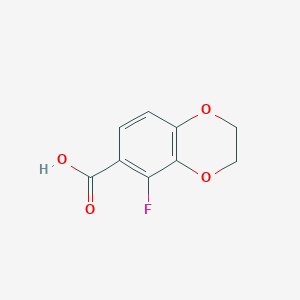
Benzoic acid, 2-nitro-3-(phenylmethoxy)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico es un compuesto orgánico con la fórmula molecular C15H13NO5 y un peso molecular de 287.27 g/mol . Este compuesto se utiliza principalmente para fines de investigación y es conocido por su estructura química única, que incluye un núcleo de ácido benzoico sustituido con un grupo nitro, un grupo fenilmetoxi y un grupo éster metílico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico típicamente implica la nitración de derivados de ácido benzoico seguida de esterificación. Un método común implica la nitración de ácido benzoico usando una mezcla de ácidos nítrico y sulfúrico para introducir el grupo nitro en la posición deseada . El ácido nitrobenzoico resultante se somete entonces a esterificación con metanol en presencia de un catalizador ácido para formar el éster metílico .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la concentración, para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la seguridad en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico se somete a diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro puede reducirse a un grupo amino en condiciones apropiadas.
Reducción: El grupo éster puede hidrolizarse para formar el ácido carboxílico correspondiente.
Sustitución: El grupo fenilmetoxi puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o gas hidrógeno en presencia de un catalizador.
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de ácido 2-amino-3-(fenilmetoxi)benzoico.
Reducción: Formación de ácido benzoico, 2-nitro-3-(fenilmetoxi)-.
Sustitución: Formación de varios derivados de ácido benzoico sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto modelo en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico implica su interacción con dianas moleculares y vías específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares. El grupo éster puede hidrolizarse para liberar el ácido carboxílico activo, que puede participar en reacciones bioquímicas .
Comparación Con Compuestos Similares
El ácido benzoico, 2-nitro-3-(fenilmetoxi)-, éster metílico puede compararse con otros compuestos similares como:
- Ácido benzoico, 2-nitro-3-(metoxi)-, éster metílico
- Ácido benzoico, 2-nitro-4-(fenilmetoxi)-, éster metílico
- Ácido benzoico, 3-nitro-, éster metílico
Estos compuestos comparten características estructurales similares, pero difieren en la posición y el tipo de sustituyentes, lo que puede influir en su reactividad química y aplicaciones .
Propiedades
Fórmula molecular |
C15H13NO5 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
methyl 2-nitro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H13NO5/c1-20-15(17)12-8-5-9-13(14(12)16(18)19)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Clave InChI |
KPBRFVAIYUYAQT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)


![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)

![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)


